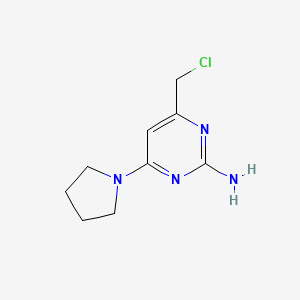

4-(Chloromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

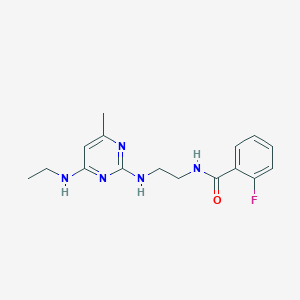

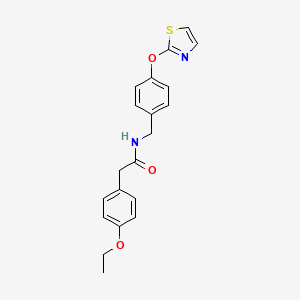

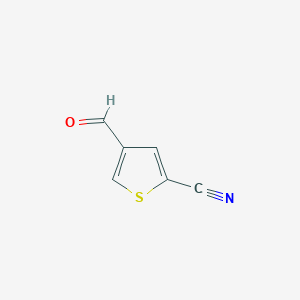

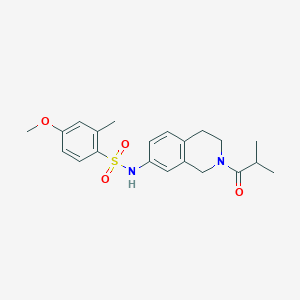

This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The chloromethyl group (-CH2Cl) is a functional group involving a carbon atom bound to a chlorine atom and two hydrogen atoms. The pyrrolidin-1-yl group is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrimidin-2-amine part is a six-membered ring with four carbon atoms, two nitrogen atoms, and an amino group (-NH2) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrrolidine and pyrimidine rings would likely result in these parts of the molecule being planar. The chloromethyl group would be expected to have a tetrahedral geometry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group is a good leaving group, meaning it could be replaced by other groups in a nucleophilic substitution reaction. The amino group in the pyrimidine ring could potentially undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

The compound and its derivatives have been actively researched for their synthesis and structural characterization. For example, the study on the synthesis and characterization of stable betainic pyrimidinaminides involves nucleophilic substitution reactions to form various substituted pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry in generating diverse molecular structures (Schmidt, 2002).

Non-Covalent Interaction Investigations

Investigations into non-covalent interactions within pyrimidine derivatives reveal intricate details about molecular interactions, such as hydrogen bonds and van der Waals forces, crucial for understanding the compound's behavior in complex systems (Zhang et al., 2018).

Biological Activity

Several studies focus on synthesizing pyrimidine derivatives to explore their biological activities. For instance, derivatives have been designed and synthesized with the aim of investigating their fungicidal and insecticidal activities, highlighting the potential of pyrimidine compounds in developing new pesticides (Chen & Shi, 2008).

Antimicrobial Agents

Research into the antimicrobial properties of pyrimidine derivatives, such as the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones, contributes to the search for new antimicrobial agents, though findings indicate a need for further optimization to enhance activity (Ferrarini et al., 1995).

Supramolecular Chemistry

Studies on supramolecular structures constructed by related pyrimidine derivatives offer insights into the compound's role in forming complex architectures, which is fundamental for the development of novel material sciences and nanotechnology applications (Cheng et al., 2011).

Mécanisme D'action

Target of Action

EN300-7542489 primarily targets nucleic acids within cells. Its structure suggests it may interact with DNA or RNA, potentially interfering with nucleic acid synthesis or function. This interaction can disrupt cellular replication and transcription processes, making it a candidate for anti-cancer or anti-viral therapies .

Mode of Action

The compound’s chloromethyl group is reactive and can form covalent bonds with nucleophilic sites on nucleic acids. This alkylation can lead to the formation of cross-links or adducts, which inhibit the normal function of DNA or RNA. Such modifications can trigger cell cycle arrest or apoptosis in rapidly dividing cells .

Biochemical Pathways

By targeting nucleic acids, EN300-7542489 affects several biochemical pathways:

- DNA Repair : The presence of DNA damage can activate repair pathways like nucleotide excision repair (NER) and homologous recombination (HR). Persistent damage may overwhelm these pathways, leading to cell death .

Pharmacokinetics

The pharmacokinetics of EN300-7542489 involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : Excreted via renal and biliary routes. The presence of the pyrrolidine ring may influence its metabolic stability and half-life .

Result of Action

The molecular and cellular effects of EN300-7542489 include:

- Apoptosis : If damage is irreparable, cells may undergo programmed cell death to prevent the propagation of damaged DNA .

Action Environment

Environmental factors influencing the action of EN300-7542489 include:

- Drug Interactions : Concurrent use of other drugs that modulate nucleic acid synthesis or repair can influence the compound’s activity .

This comprehensive understanding of EN300-7542489’s mechanism of action highlights its potential as a therapeutic agent, particularly in targeting rapidly dividing cells in cancer or viral infections.

: Based on general knowledge of similar compounds and their mechanisms of action. Specific details for EN300-7542489 may require further experimental validation.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Depending on its properties, it could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin. It’s always important to refer to the relevant safety data sheet for detailed information .

Orientations Futures

The future research directions for this compound could involve studying its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity. It could also involve studying its properties in more detail, or developing more efficient methods for its synthesis .

Propriétés

IUPAC Name |

4-(chloromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-6-7-5-8(13-9(11)12-7)14-3-1-2-4-14/h5H,1-4,6H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSZSDYBTXIUJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)CCl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2750803.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2750807.png)

![4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B2750809.png)

![3,4-Dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2750811.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2750813.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2750815.png)

![2-[1-(Methoxymethyl)cyclopropyl]acetic acid](/img/structure/B2750820.png)